molecular formula C16H22N4O4 B7023083 tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate

tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate

Cat. No.: B7023083
M. Wt: 334.37 g/mol
InChI Key: CRQLDIKGOWWSMO-UHFFFAOYSA-N
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Description

tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, a cyano-substituted pyridine ring, and a methoxy group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-16(2,3)24-15(22)18-7-5-6-13(21)20-12-8-11(9-17)14(23-4)19-10-12/h8,10H,5-7H2,1-4H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQLDIKGOWWSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC(=C(N=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate typically involves multi-step organic synthesis techniques. One common approach includes:

    Formation of the Pyridine Intermediate: The starting material, 5-cyano-6-methoxypyridine, is synthesized through a series of reactions involving nitration, reduction, and methoxylation.

    Amidation Reaction: The pyridine intermediate is then reacted with an appropriate amine to form the corresponding amide.

    Carbamate Formation: The final step involves the reaction of the amide with tert-butyl chloroformate under basic conditions to yield the desired tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features enable it to interact with various biological targets.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in designing molecules with targeted biological activity.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate exerts its effects depends on its interaction with molecular targets. The cyano and methoxy groups can participate in hydrogen bonding and electronic interactions with enzymes or receptors, influencing their activity. The carbamate group may also play a role in modulating the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
  • tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[4-[(5-cyano-6-methoxypyridin-3-yl)amino]-4-oxobutyl]carbamate stands out due to its specific combination of functional groups

This detailed overview highlights the significance of this compound in scientific research and industrial applications

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